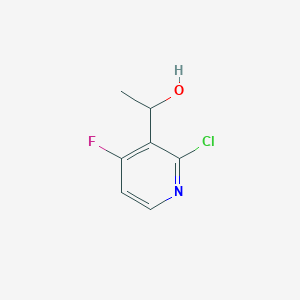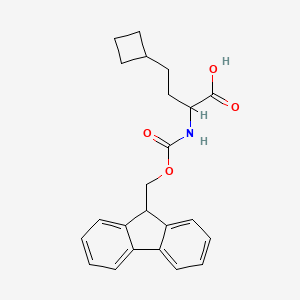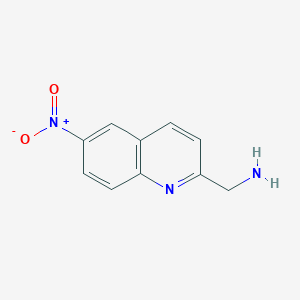
(6-Nitroquinolin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Nitroquinolin-2-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a nitro group at the 6-position and an amine group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitroquinolin-2-yl)methanamine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of quinoline to introduce the nitro group at the desired position. This is followed by the reduction of the nitro group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
(6-Nitroquinolin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
(6-Nitroquinolin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (6-Nitroquinolin-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The amine group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit specific enzymes or receptors, leading to its biological effects .
相似化合物的比较
Similar Compounds
2-Quinolinemethanamine, N-methyl-6-nitro: Similar structure with a methyl group at the amine position.
1-Methylquinolin-2(1H)-one Nitro Derivatives: Similar quinoline core with different substituents.
Uniqueness
(6-Nitroquinolin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for diverse chemical reactivity and potential biological activities .
属性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
(6-nitroquinolin-2-yl)methanamine |
InChI |
InChI=1S/C10H9N3O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H,6,11H2 |
InChI 键 |
KGPWQKWROMKGJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)CN)C=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)
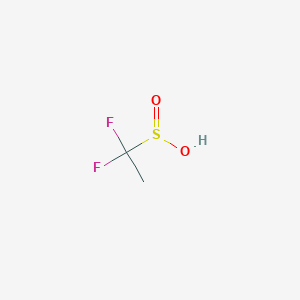


![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
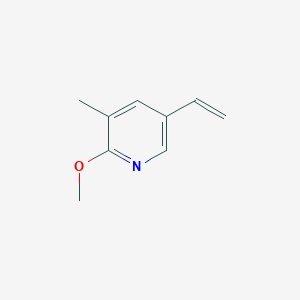
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)


![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
